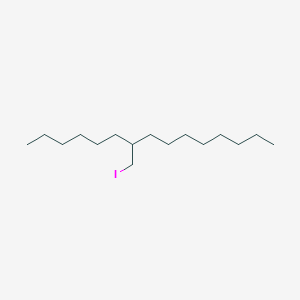
7-(Iodomethyl)pentadecane
Overview
Description
7-(Iodomethyl)pentadecane is a useful research compound. Its molecular formula is C16H33I and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Iodomethyl)pentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Iodomethyl)pentadecane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modeling Lipid Membranes : New parameters for n-pentadecane, among other compounds, have been developed for the OPLS/AA force field. These parameters enable accurate reproduction of liquid density, enthalpy of vaporization, and other properties, enhancing the application in modeling lipid membranes (Murzyn, Bratek, & Pasenkiewicz-Gierula, 2013).
Antimicrobial Activity : Pentadecane shows promising antimicrobial activity against Leishmania infantum parasites, demonstrating its potential in reducing macrophage infection in vitro without significant cytotoxic effects (Bruno et al., 2015).
Synthesis of Aculeatin A : The Mukaiyama aldol reaction has been effectively used to synthesize the spirocyclic architecture of aculeatin A, a compound with notable antibacterial and anti-protozoal properties, using a structure similar to pentadecane (Chen et al., 2014).
Lithium-Ion Battery Safety : Pentadecane significantly enhances thermal-runaway mitigation in lithium-ion batteries, suggesting its use in improving battery safety (Shi et al., 2017).
Synthesis of Cyclopropanes and Cyclobutanes : A method for preparing 1, 5-bis(trimethylsiloxy)-1, 5-dimethoxy-1, 4-pentadienes, useful in the synthesis of cyclopropanes and cyclobutanes, has been presented, showcasing potential applications in organic synthesis (Wallace & Chan, 1983).
Phase Transition in Alkanes : The study of phase transitions in n-pentadecane under high pressure and temperature provides insights into the behavior of similar alkanes, which could be useful in various industrial applications (Qiao, Zheng, & Xu, 2009).
Thermal Energy Storage : Pentadecane/poly(melamine-urea-formaldehyde) microcapsules show potential for thermal energy storage applications due to their successful preparation and appropriate phase transition temperature range (Konuklu & Erzin, 2019).
properties
IUPAC Name |
7-(iodomethyl)pentadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPCLCPFYVEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Iodomethyl)pentadecane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

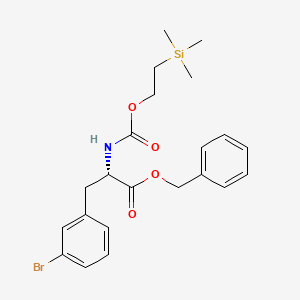

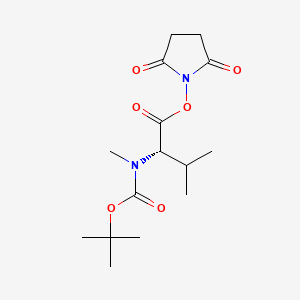

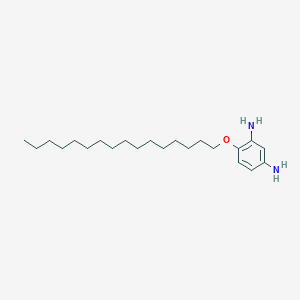

![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 4'',6'-diamino-5',5''-bis(4-carboxyphenyl)-](/img/structure/B8196531.png)
![Benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)-](/img/structure/B8196538.png)
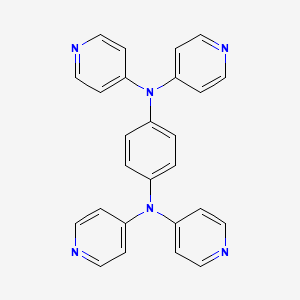
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
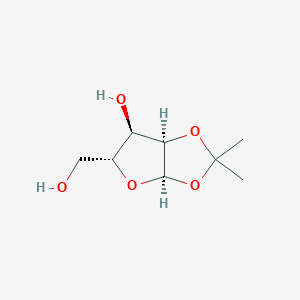

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 5'-(4-carboxyphenyl)-2'-hydroxy-](/img/structure/B8196564.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)